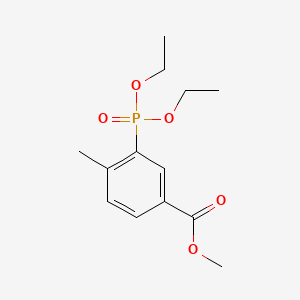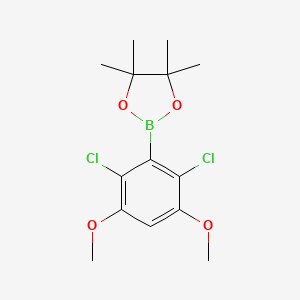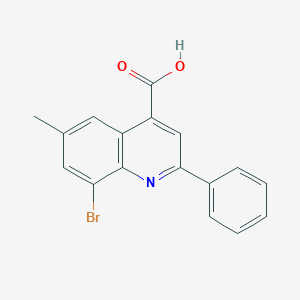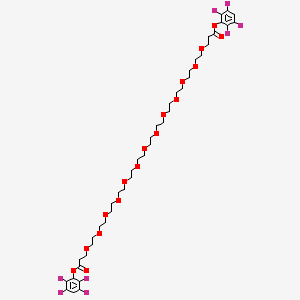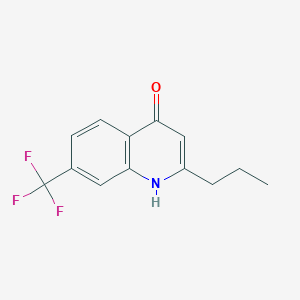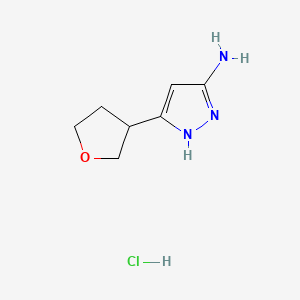![molecular formula C12H10BrN3 B13706208 9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a bromine atom at the 9th position and an amine group at the 2nd position of the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation followed by a Michael addition reaction. The intermediate compound, (E)-7-bromo-2-((6-methoxypyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(H)-one, is prepared first. This intermediate is then reacted with guanidine hydrochloride, potassium hydroxide, and potassium carbonate in a mixed solution of anhydrous ethanol and 1,2-dichloroethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Oxidized quinazoline derivatives.
Reduction Products: Reduced quinazoline derivatives.
科学的研究の応用
9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antineoplastic agent and its ability to inhibit specific enzymes.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to neuroinflammation and other biological processes.
作用機序
The mechanism of action of 9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
9-Fluoro-5,6-dihydrobenzo[h]quinazolin-2-amine: Similar structure with a fluorine atom instead of bromine.
9-Chloro-5,6-dihydrobenzo[h]quinazolin-2-amine: Similar structure with a chlorine atom instead of bromine.
5,6-Dihydrobenzo[h]quinazolin-2-amine: Lacks the halogen substitution.
Uniqueness
The presence of the bromine atom at the 9th position in 9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its fluorine and chlorine analogs .
特性
分子式 |
C12H10BrN3 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC名 |
9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-9-4-3-7-1-2-8-6-15-12(14)16-11(8)10(7)5-9/h3-6H,1-2H2,(H2,14,15,16) |
InChIキー |
ODTUTDOEXZXVNR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CN=C(N=C2C3=C1C=CC(=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
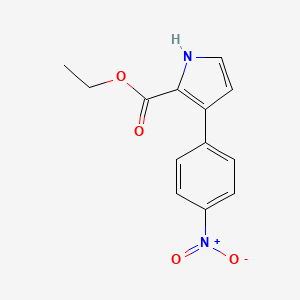

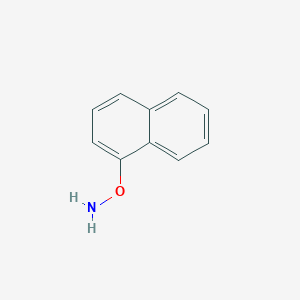

![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)
